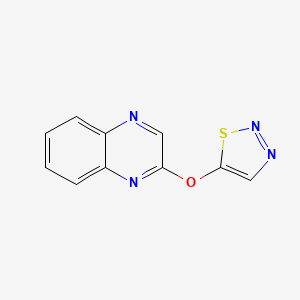

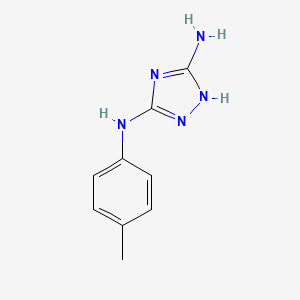

![molecular formula C5H5BrN6 B2453374 8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine CAS No. 1783318-15-9](/img/structure/B2453374.png)

8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine” is a chemical compound with the molecular weight of 229.04 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, brominated 4-oxo and 4-unsubstituted-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines were synthesized by reduction of triazine carbonyl with dehydrative aromatization in acidic media .Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC . The InChI code for this compound is 1S/C5H5BrN6/c6-2-1-9-12-3(2)10-4(7)11-5(12)8/h1H, (H4,7,8,10,11) .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 229.04 . More detailed physical and chemical properties may be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Applications De Recherche Scientifique

Synthesis and Structural Studies

Synthesis Techniques : 8-Bromopyrazolo[1,5-a][1,3,5]triazine derivatives have been synthesized using various techniques. For instance, a general approach to synthesizing 8-acylamidopyrazolo[1,5-a]-1,3,5-triazines involves the treatment of 8-amino-4-[N-(4-aminophenyl)-N-(methyl)amino]pyrazolo[1,5-a]-1,3,5-triazine with acyl chlorides and displacement of the so-formed leaving group with various amines, suggesting applications in high-throughput synthesis (Raboisson et al., 2003).

Crystal Structures Analysis : Studies on single crystal structures of similar compounds like 7,8-bromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines reveal insights into the lengths, bond angles, and packing of molecules in crystals, which is critical for understanding the structural features and potential applications of these compounds (Ivanov & Koltun, 2021).

Biochemical and Pharmacological Research

Adenosine Receptor Antagonism : Pyrazolo[1,5-a][1,3,5]triazine derivatives have shown potential as potent and selective adenosine A2a receptor antagonists, which can be significant in developing treatments for conditions like Parkinson's disease (Vu et al., 2004).

Enzyme Inhibition Studies : Various substituted pyrazolo[1,5-a]-1,3,5-triazines have been prepared and studied as inhibitors of cAMP phosphodiesterase from different sources, showing superior potency to known inhibitors like theophylline (Senga et al., 1982).

Environmental and Agricultural Applications

- Triazine Hydrolase Activity : Research on Rhodococcus corallinus indicates the presence of a hydrolase activity that can dechlorinate substituted s-triazines, suggesting a potential role in environmental bioremediation (Mulbry, 1994).

Chemophysical Studies

- Excited States Analysis : Computational and luminescence studies on low-lying excited states of sym-triazines, including 1,3,5-triazine derivatives, offer insights into their absorption and emission features, which can be vital for applications in material sciences and photophysics (Oliva et al., 2005).

Orientations Futures

The future directions for research on “8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine” could include further exploration of its synthesis, chemical reactions, and potential biological applications. Given the interest in similar compounds for their potential multi-target profiles to control diseases like Alzheimer’s , “this compound” could also be investigated in this context.

Mécanisme D'action

Target of Action

Similar compounds have been shown to have selective antiproliferative activity against certain cancer cells , suggesting potential targets within these cells.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit enzymes such as ache, buche, and bace1 , which could suggest a similar mode of action for 8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine.

Pharmacokinetics

Similar compounds have shown promising admet properties, suggesting potential drug-like characteristics .

Result of Action

Related compounds have demonstrated potent anti-proliferative activity against certain cancer cells , which could suggest similar effects for this compound.

Analyse Biochimique

Biochemical Properties

It is known that similar compounds have been found to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These interactions could potentially influence the activity of these enzymes, thereby affecting biochemical reactions within the cell.

Cellular Effects

Based on its potential interactions with enzymes such as AChE and BuChE , it could potentially influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that similar compounds can interact with the catalytically active sites (CAS) and the peripheral anionic sites (PAS) of AChE and BuChE . These interactions could potentially lead to changes in enzyme activity and subsequent changes in gene expression.

Propriétés

IUPAC Name |

8-bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN6/c6-2-1-9-12-3(2)10-4(7)11-5(12)8/h1H,(H4,7,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWPLWLTSDXLOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN2C(=C1Br)N=C(N=C2N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2453293.png)

![N-(2-ethylphenyl)-2-((6-(2-methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2453295.png)

![6-(3-phenylpropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2453306.png)

![N1-allyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2453309.png)

![2-[(2-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2453312.png)

![7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2453313.png)